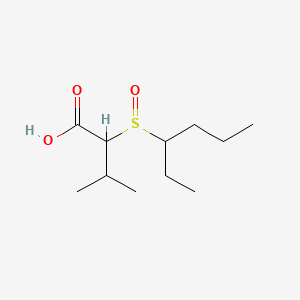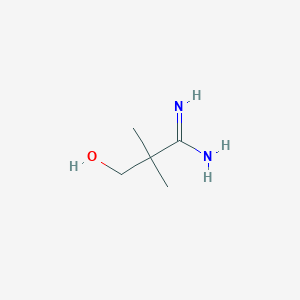![molecular formula C23H26N2O4 B13524365 3-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylpiperazin-1-yl)propanoicacid CAS No. 2137856-05-2](/img/structure/B13524365.png)
3-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylpiperazin-1-yl)propanoicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylpiperazin-1-yl)propanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to a piperazine ring. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylpiperazin-1-yl)propanoic acid typically involves multiple steps:
Formation of the Fmoc-protected piperazine: This step involves reacting 9H-fluoren-9-ylmethanol with a piperazine derivative in the presence of a base such as sodium hydride.
Introduction of the propanoic acid group: The Fmoc-protected piperazine is then reacted with a propanoic acid derivative under acidic or basic conditions to introduce the propanoic acid group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated synthesis equipment and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylpiperazin-1-yl)propanoic acid undergoes several types of chemical reactions:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring acts as a nucleophile.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its functional groups.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used.
Substitution: Various alkyl halides or acyl chlorides can be used in the presence of a base.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used.
Major Products
Deprotection: The major product is the free amine derivative.
Substitution: The products depend on the substituents introduced.
Oxidation and Reduction: The products vary based on the specific functional groups targeted.
Aplicaciones Científicas De Investigación
3-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylpiperazin-1-yl)propanoic acid has several applications in scientific research:
Peptide Synthesis: It is used as a protecting group for amino acids during peptide synthesis.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Biological Research: It is used in the study of protein-protein interactions and enzyme mechanisms.
Industrial Applications: The compound is used in the production of various chemical intermediates and fine chemicals.
Mecanismo De Acción
The mechanism of action of 3-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylpiperazin-1-yl)propanoic acid primarily involves its role as a protecting group. The Fmoc group protects the amine group during chemical reactions, preventing unwanted side reactions. The compound can be selectively deprotected under mild conditions, allowing for the sequential synthesis of peptides.
Comparación Con Compuestos Similares
Similar Compounds
9H-fluoren-9-ylmethoxycarbonyl-L-cysteine: Another Fmoc-protected amino acid derivative used in peptide synthesis.
(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid: A similar compound with a different amino acid backbone.
Uniqueness
3-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylpiperazin-1-yl)propanoic acid is unique due to its specific structure, which combines the Fmoc protecting group with a piperazine ring and a propanoic acid group. This combination provides unique reactivity and stability, making it particularly useful in peptide synthesis and medicinal chemistry.
Propiedades
Número CAS |
2137856-05-2 |
|---|---|
Fórmula molecular |
C23H26N2O4 |
Peso molecular |
394.5 g/mol |
Nombre IUPAC |
3-[4-(9H-fluoren-9-ylmethoxycarbonyl)-3-methylpiperazin-1-yl]propanoic acid |
InChI |
InChI=1S/C23H26N2O4/c1-16-14-24(11-10-22(26)27)12-13-25(16)23(28)29-15-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-9,16,21H,10-15H2,1H3,(H,26,27) |
Clave InChI |
ANQMMUCRPPQMFP-UHFFFAOYSA-N |
SMILES canónico |
CC1CN(CCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


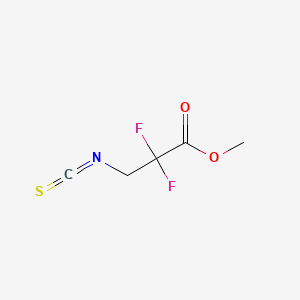
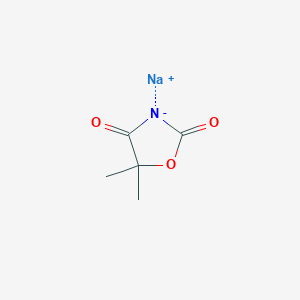
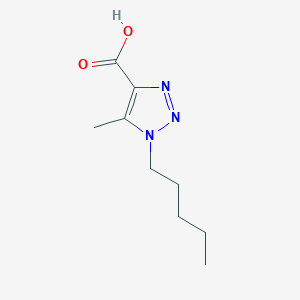
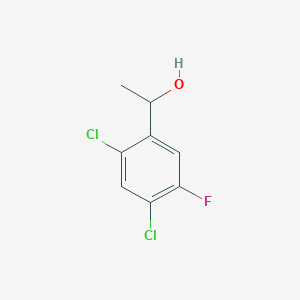
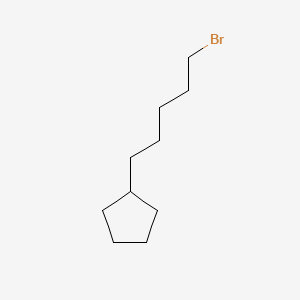

![rac-(1R,3R)-3-{[(benzyloxy)carbonyl]amino}-2,2-dimethylcyclopropane-1-carboxylic acid](/img/structure/B13524323.png)
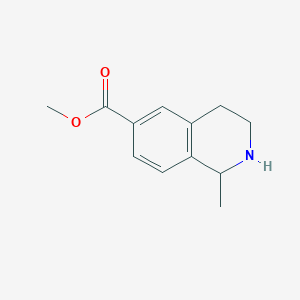

![2-Fluoro-3-phenylbicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13524339.png)
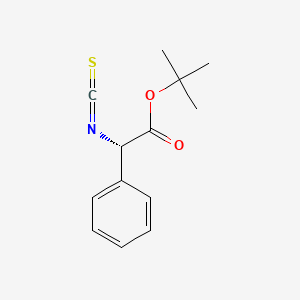
![4-({[(4-Fluorophenyl)methyl]amino}methyl)benzonitrile](/img/structure/B13524345.png)
